molecular formula C22H21NO4 B6508515 (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622797-37-9

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B6508515
CAS No.: 622797-37-9
M. Wt: 363.4 g/mol
InChI Key: OGYADIVVARRNRC-NTCPEWOASA-N
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Description

This compound is an organic molecule with multiple functional groups, including a carbamate group (N,N-diethylcarbamate) and a benzofuran moiety. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzofuran ring system, which is a fused ring system consisting of a benzene ring and a furan ring. Additionally, it has a carbamate group attached, which consists of a carbonyl group (C=O), an ether group (O-R), and an amine group (N-R2) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carbamate group might be hydrolyzed under acidic or basic conditions. The benzofuran moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in pharmaceuticals, materials science, or as a synthetic intermediate. Further studies could also investigate its environmental impact and ways to mitigate any potential hazards .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-3-23(4-2)22(25)26-17-13-14-18-20(15-17)27-19(21(18)24)12-8-11-16-9-6-5-7-10-16/h5-15H,3-4H2,1-2H3/b11-8+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYADIVVARRNRC-NTCPEWOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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